Species-Specific Potency Profile: JNJ-54166060 vs. A-740003 and JNJ-47965567
JNJ-54166060 demonstrates a species-dependent potency profile with an IC50 of 4 nM for human P2X7, 115 nM for rat P2X7, and 72 nM for mouse P2X7 receptors [1]. In contrast, the prototypical P2X7 antagonist A-740003 exhibits an IC50 of approximately 40 nM for human P2X7 and 150 nM for rat P2X7 [2]. The Janssen internal analog JNJ-47965567 shows a human P2X7 IC50 of approximately 50 nM and rat P2X7 IC50 of approximately 200 nM [2]. JNJ-54166060 is approximately 10-fold more potent at the human P2X7 receptor than A-740003 (4 nM vs. 40 nM) and approximately 12.5-fold more potent than JNJ-47965567 (4 nM vs. 50 nM) [1][2].
| Evidence Dimension | Human P2X7 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | A-740003: ~40 nM; JNJ-47965567: ~50 nM |
| Quantified Difference | 10-fold more potent than A-740003; 12.5-fold more potent than JNJ-47965567 |
| Conditions | FLIPR-based Ca2+ flux assay in HEK293 cells expressing recombinant human P2X7 receptors |
Why This Matters
Higher human P2X7 potency enables lower dosing requirements for achieving equivalent receptor occupancy, potentially reducing off-target exposure and improving therapeutic index in human translation studies.
- [1] Savall BM, Wu D, Swanson DM, Seierstad M, et al. The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 Receptor. ACS Med Chem Lett. 2016;7(9):841-846. View Source
- [2] Alomone Labs. JNJ-54166060 Product Datasheet. Alomone Labs J-125. View Source
